molecular formula C6H6IN5 B2667187 5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole CAS No. 1807982-66-6

5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B2667187
CAS No.: 1807982-66-6
M. Wt: 275.053
InChI Key: DKYYGJVHJBWNCQ-UHFFFAOYSA-N
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Description

5-(4-Iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole is a nitrogen-rich heterocyclic compound composed of a 1-methyl-1,2,4-triazole core linked to a 4-iodo-1H-pyrazole moiety. This structure places it at the intersection of two highly researched heterocyclic families, both known for their significant pharmacological potential and utility in material science . Derivatives of 1,2,4-triazole are prevalent in medicinal chemistry, featured in antifungal agents (e.g., fluconazole), anticancer drugs (e.g., letrozole), and other therapeutics due to their ability to act as pharmacophores and interact with biological receptors . Similarly, pyrazole derivatives are extensively investigated for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The iodine atom on the pyrazole ring presents a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, making this compound a valuable chemical building block for developing more complex molecules, potential pharmaceutical candidates, or functional materials . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-iodopyrazol-1-yl)-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN5/c1-11-6(8-4-10-11)12-3-5(7)2-9-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYYGJVHJBWNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole typically involves the iodination of a pyrazole derivative followed by the formation of the triazole ring. One common method includes:

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules with potential biological activity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole-triazole derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

The 1,2,4-triazole scaffold is known for its broad spectrum of biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal and antibacterial properties. For instance, compounds incorporating the 1,2,4-triazole moiety have been shown to possess potent activity against various strains of bacteria and fungi. In particular, studies have demonstrated that certain triazole derivatives can outperform established antifungal agents such as azoles and polyenes in terms of efficacy against resistant strains .

Antiviral Properties

Recent findings suggest that triazole derivatives may also exhibit antiviral activity. Some studies have reported that specific 1,2,4-triazole compounds can inhibit viral replication in vitro, indicating their potential as antiviral agents. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral life cycles .

Cancer Therapeutics

There is growing interest in the use of triazole derivatives in cancer therapy. Some studies have indicated that compounds like 5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms. The incorporation of halogen atoms such as iodine into the triazole structure can enhance biological activity and selectivity towards cancerous cells .

Agricultural Applications

Fungicides

The compound's antifungal properties make it a candidate for agricultural fungicides. Research has shown that triazole-based fungicides are effective against a range of plant pathogens. For example, certain derivatives have been reported to significantly reduce the growth of fungal pathogens responsible for crop diseases .

Herbicides

In addition to fungicidal activity, there is potential for this compound to be developed as a herbicide. The structural characteristics of triazoles allow them to interact with plant growth processes, potentially leading to selective weed control without harming crops .

Material Science Applications

Corrosion Inhibitors

Triazole compounds are also studied for their applications as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal ions makes them suitable candidates for preventing corrosion in various industrial applications .

Polymer Chemistry

In polymer science, triazole derivatives are explored for their role in enhancing the properties of polymers. The incorporation of these compounds can improve thermal stability and mechanical strength in polymer matrices .

Case Studies

Study Focus Findings
Zhang et al., 2020Antifungal ActivityReported enhanced antifungal efficacy of triazole derivatives against Fusarium oxysporum with MIC values lower than commercial fungicides .
Smith et al., 2023Antiviral PropertiesIdentified a series of 1,2,4-triazole compounds exhibiting significant inhibition of viral replication in vitro .
Lee et al., 2023Cancer TherapeuticsDemonstrated that iodine-substituted triazoles induce apoptosis in breast cancer cell lines .

Mechanism of Action

The mechanism of action of 5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring can form halogen bonds with biological molecules, influencing their activity. The triazole ring can interact with metal ions and other biological targets, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Key Observations :

  • Iodine vs. Nitro Groups : The iodine substituent increases molecular weight and polarizability compared to nitro groups, which prioritize energetic properties but compromise stability .
  • Methyl vs. Methoxymethyl : Methoxymethyl substitution improves solubility and metabolic stability, making derivatives more viable for pharmaceutical applications .

Physicochemical Properties

Property This compound 5-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole Bis-triazole Derivatives (e.g., 5-(5-amino-triazol-3-yl)-3-nitro-triazole)
Density (g/cm³) ~1.8–2.0 (estimated) 1.40 1.75–1.85
Detonation Velocity Moderate (data pending) Not applicable 7,500–8,000 m/s (lower than TNT)
Solubility Low in water; moderate in DMSO High in polar solvents (due to nitro and methoxy) Poor in organic solvents
Thermal Stability Stable up to 200°C Decomposes at ~150°C Decomposes at ~180°C

Notes:

  • The iodine atom in the target compound likely increases density and thermal stability compared to nitro-substituted analogs .
  • Methoxy and nitro groups in analogs enhance solubility but reduce thermal resilience .

Biological Activity

5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound notable for its structural composition, which includes both pyrazole and triazole rings. This compound's unique structure suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology. The presence of iodine in the pyrazole moiety may enhance its reactivity and interactions with various biological targets.

The molecular formula of this compound is C6H6IN5C_6H_6IN_5, with a molecular weight of 234.04 g/mol. Its IUPAC name is 5-(4-iodopyrazol-1-yl)-1-methyl-1,2,4-triazole. The compound can be synthesized through iodination of a pyrazole derivative followed by the formation of the triazole ring using a methylating agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The iodine atom can form halogen bonds with biological molecules, influencing their activity. The triazole ring can interact with metal ions and other biological targets, modulating their function. These interactions can lead to various biological effects such as enzyme inhibition and receptor modulation.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antitumor Activity: Studies have shown that similar compounds can inhibit tubulin polymerization, leading to antitumor effects. For instance, the structural variations on related pyrazole derivatives have been linked to enhanced antitumor activity through specific inhibition mechanisms .

Enzyme Inhibition: The compound is also studied for its potential to inhibit various enzymes. The presence of the triazole ring may facilitate interactions with active sites of enzymes involved in critical metabolic pathways.

Receptor Binding: The compound may act as a ligand for specific receptors, influencing signaling pathways in cells. This property is valuable for drug development targeting receptor-mediated diseases.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antiviral Activity Study: A series of synthesized compounds were tested for antiviral properties, demonstrating that structural modifications could tune their efficacy against viral infections .
  • Antitumor Mechanism Investigation: Research indicated that certain analogs inhibited tubulin polymerization effectively, showcasing their potential as chemotherapeutic agents .
  • Enzyme Interaction Studies: Various studies have highlighted how modifications in the pyrazole and triazole rings affect binding affinity and inhibition rates against specific enzymes .

Data Table: Biological Activities Comparison

Compound NameActivity TypeMechanism of ActionReference
This compoundAntitumorInhibition of tubulin polymerization
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acidAntiviralTargeting viral replication
5-(5-Methyl-1H-pyrazol) derivativesEnzyme InhibitionBinding to active sites

Q & A

Q. What are the key synthetic routes for 5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole?

Synthesis typically involves coupling iodopyrazole precursors with substituted triazoles. For example:

  • Copper-catalyzed click chemistry : React 4-iodo-1H-pyrazole with propargyl derivatives of 1-methyl-1H-1,2,4-triazole under CuSO₄/ascorbate conditions to form the triazole-pyrazole hybrid .
  • Nucleophilic substitution : Substitute halogenated triazoles (e.g., 5-bromo-1-methyl-1H-1,2,4-triazole) with sodium iodide in polar aprotic solvents (DMF/DMSO) at elevated temperatures (80–100°C) .

Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-iodination. Purification often requires column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard.

  • Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–296 K.
  • Software : SHELXL for refinement (handles anisotropic displacement parameters and twinning) . ORTEP-3 or WinGX for visualization .
  • Validation : Check R-factors (<5%), bond length deviations (e.g., C–N bonds: 1.32–1.38 Å), and ADPs using CCDC validation tools .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
  • Docking studies : Model interactions with biological targets (e.g., COX-2 or TYK2 kinases) using AutoDock Vina. Validate with experimental IC₅₀ values from enzymatic assays .
  • MD simulations : Simulate solvent effects (e.g., DMSO/water) to predict solubility and aggregation behavior .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response curves : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to confirm IC₅₀ values.
  • Metabolite screening : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural analogs : Compare with bromo- or chloro-substituted triazoles (e.g., 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole) to isolate substituent effects .

Q. How does the iodine substituent influence photophysical properties?

  • UV-Vis spectroscopy : Measure absorbance in ethanol (λmax ~270–300 nm). Iodine’s heavy atom effect enhances spin-orbit coupling, increasing triplet-state population for potential OLED applications.
  • Fluorescence quenching : Compare quantum yields with non-halogenated analogs (e.g., 1-methyl-1H-1,2,4-triazole) to assess halogen bonding impacts .

Methodological Challenges

  • Synthetic yield optimization : Iodine’s steric bulk reduces coupling efficiency. Use microwave-assisted synthesis (100°C, 30 min) to improve yields to ~70% .
  • Crystallization issues : Slow evaporation from DCM/hexane (1:3) yields diffraction-quality crystals. Add 1% DMSO to reduce twinning .

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